
Iolopride (123I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodine-123 labeled iolopride (123I) is a radiopharmaceutical compound that is used in the field of nuclear medicine. It is a dopamine D2 receptor antagonist that is used in single-photon emission computed tomography (SPECT) imaging to visualize the distribution of dopamine receptors in the brain.
Wissenschaftliche Forschungsanwendungen
Iolopride (Iolopride (123I)) is primarily used in SPECT imaging to visualize the distribution of dopamine receptors in the brain. It is a useful tool in the diagnosis and monitoring of various neurological disorders, including Parkinson's disease, schizophrenia, and depression. It can also be used to study the effects of drugs on the dopamine receptor system.
Wirkmechanismus
Iolopride (Iolopride (123I)) binds to dopamine D2 receptors in the brain, which are primarily located in the striatum. The binding of iolopride (Iolopride (123I)) to these receptors can be visualized using SPECT imaging. The distribution of dopamine receptors in the brain can provide useful information about the function of the dopamine system and its role in various neurological disorders.
Biochemical and Physiological Effects
Iolopride (Iolopride (123I)) has no known biochemical or physiological effects on the body. It is a safe and non-invasive imaging agent that is eliminated from the body through the urinary system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of iolopride (Iolopride (123I)) is its high selectivity for dopamine D2 receptors. This allows for accurate imaging of the distribution of dopamine receptors in the brain. However, iolopride (Iolopride (123I)) has a short half-life of approximately 13 hours, which limits its use in longitudinal studies. It also has a relatively low signal-to-noise ratio, which can make it difficult to detect subtle changes in dopamine receptor density.
Zukünftige Richtungen
There are several future directions for the use of iolopride (Iolopride (123I)) in scientific research. One area of interest is the study of the dopamine system in aging and neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of new imaging agents that are more selective and have a longer half-life than iolopride (Iolopride (123I)). Additionally, the use of iolopride (Iolopride (123I)) in combination with other imaging techniques such as magnetic resonance imaging (MRI) may provide more detailed information about the structure and function of the brain.
Synthesemethoden
The synthesis of iolopride (Iolopride (123I)) involves the reaction between the precursor molecule, iolopride, and iodine-123. The precursor molecule is first dissolved in a solvent and then mixed with iodine-123. The reaction mixture is then heated to a high temperature, and the resulting product is purified using high-performance liquid chromatography (HPLC).
Eigenschaften
CAS-Nummer |
113716-48-6 |
|---|---|
Produktname |
Iolopride (123I) |
Molekularformel |
C15H21IN2O3 |
Molekulargewicht |
400.24 g/mol |
IUPAC-Name |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-(123I)iodanyl-6-methoxybenzamide |
InChI |
InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1/i16-4 |
InChI-Schlüssel |
CANPFCFJURGKAX-SCBSARHOSA-N |
Isomerische SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)[123I])OC |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |
Andere CAS-Nummern |
113716-48-6 |
Synonyme |
123I-IBZM 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer, 125I labeled 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (S)-isomer, 125I labeled 3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide IBZM N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-3-iodo-6-methoxybenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



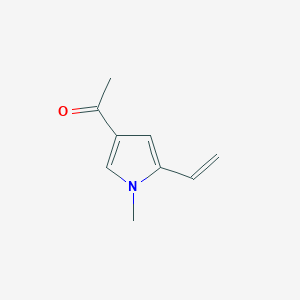



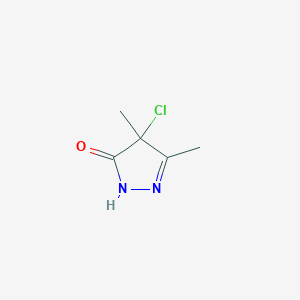


![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)
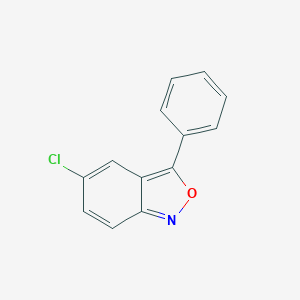
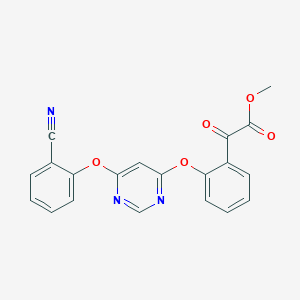

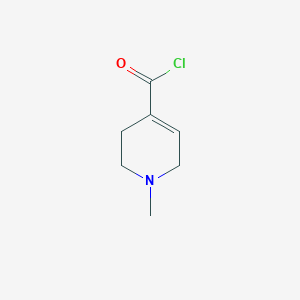

![[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B48219.png)